2,6-Di-sec-butylphénol

Vue d'ensemble

Description

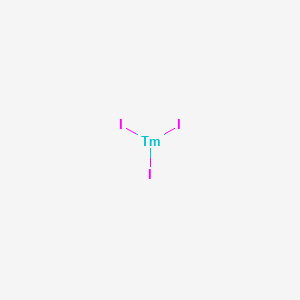

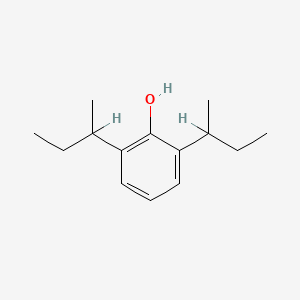

2,6-Di-sec-butylphenol is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .

Synthesis Analysis

2,6-Di-sec-butylphenol is synthesized industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . In a recent study, a heterogeneous antioxidant, PS-2, 6-DTBP, was synthesized from chloromethylated polystyrene (CMPS) with 2, 6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .

Molecular Structure Analysis

The molecular structure of a van der Waals-bonded complex involving 2,6-di-tert-butylphenol and a single argon atom has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .

Chemical Reactions Analysis

The antioxidative property of PS-2, 6-DTBP was extensively evaluated by the scavenging activity of superoxide and 2, 2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde . The results indicated that 2,6-di-tert-butylphenol loaded on PS-2, 6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .

Physical And Chemical Properties Analysis

2,6-Di-sec-butylphenol is a colorless or light yellow solid. It is soluble in organic solvents but insoluble in water . Its molecular weight is 206.32 .

Applications De Recherche Scientifique

Applications antioxydantes dans la recherche sur les polymères

Le 2,6-Di-sec-butylphénol est utilisé dans la recherche sur les polymères pour ses propriétés antioxydantes. Il est modifié en polystyrène pour créer un antioxydant hétérogène, qui présente une excellente activité de piégeage des radicaux superoxyde et DPPH. Cette modification améliore la surface du matériau et réduit la taille des pores, ce qui en fait un inhibiteur efficace de l'oxydation dans les polymères .

Études d'interactions non covalentes

La structure du composé, comportant un groupe hydroxyle et un nuage d'électrons π aromatique, en fait un candidat de choix pour l'étude des interactions non covalentes (INC). Les chercheurs utilisent le this compound pour explorer diverses INC, qui sont cruciales pour comprendre les interactions moléculaires et le développement de nouveaux matériaux .

Stabilisation UV et antioxydant pour les hydrocarbures

En tant que stabilisateur UV et antioxydant, le this compound est appliqué aux produits à base d'hydrocarbures, notamment les produits pétrochimiques et les plastiques. Son efficacité à prévenir le gommage dans les carburants d'aviation est particulièrement remarquable, ce qui met en évidence son rôle dans le maintien de la qualité et de la stabilité des produits combustibles .

Synthèse d'antioxydants complexes

Ce composé sert de précurseur pour la synthèse d'antioxydants plus complexes utilisés pour stabiliser les polymères. Ces antioxydants sont essentiels pour prévenir la dégradation et maintenir les propriétés des polymères dans diverses conditions environnementales .

Antioxydant dans l'essence d'aviation

Le this compound est utilisé comme antioxydant dans l'essence d'aviation. Son ajout au carburant contribue à prévenir la dégradation oxydative, qui peut entraîner la formation de gommes et d'autres dépôts qui affectent négativement les performances du moteur .

Développement de métalloporphyrines

Le composé est utilisé dans la synthèse de nouvelles métalloporphyrines présentant des propriétés antioxydantes. Ces métalloporphyrines sont étudiées pour leur potentiel dans diverses applications, notamment la chimie médicinale et la science des matériaux .

Piégeage des radicaux en science des matériaux

En science des matériaux, le this compound est étudié pour ses capacités de piégeage des radicaux. En le chargeant sur des substrats comme le polystyrène, les chercheurs peuvent créer des matériaux qui inhibent efficacement les processus d'oxydation, contribuant au développement de matériaux plus durables et plus stables .

Exploration de la dynamique moléculaire

La structure moléculaire du this compound permet d'explorer la dynamique moléculaire à l'aide de techniques telles que la spectroscopie rotationnelle. Ces recherches peuvent conduire à une compréhension plus approfondie des mouvements intramoléculaires et au développement de nouvelles méthodes spectroscopiques .

Mécanisme D'action

Target of Action

The primary target of 2,6-Di-sec-butylphenol is the GABAA receptor, a major inhibitory receptor in the mammalian central nervous system . This receptor plays a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

2,6-Di-sec-butylphenol interacts with the GABAA receptor in a dose-dependent manner, acting as both an agonist and antagonist . As an agonist, it enhances the receptor’s function, increasing chloride ion conductance and resulting in inhibitory post-synaptic currents. This leads to the inhibition of neuronal activity. As an antagonist, it reduces the receptor’s activity, leading to increased neuronal excitability .

Biochemical Pathways

The interaction of 2,6-Di-sec-butylphenol with the GABAA receptor affects the GABAergic signaling pathway. This pathway is primarily responsible for inhibitory neurotransmission in the brain. Alterations in this pathway can have significant downstream effects, including changes in mood, cognition, and overall brain function .

Pharmacokinetics

Given its lipophilic nature, it is likely to have good bioavailability and can cross the blood-brain barrier to exert its effects on the central nervous system .

Result of Action

The molecular and cellular effects of 2,6-Di-sec-butylphenol’s action are primarily related to its modulation of GABAA receptor function. By acting as both an agonist and antagonist, it can modulate neuronal excitability, potentially influencing various neurological processes .

Action Environment

The action, efficacy, and stability of 2,6-Di-sec-butylphenol can be influenced by various environmental factors. . This property can affect its distribution within the body and its ability to reach its target sites. Furthermore, its stability and activity may be affected by factors such as temperature, pH, and the presence of other substances in its environment .

Safety and Hazards

Analyse Biochimique

Cellular Effects

It has been suggested that 2,6-Di-sec-butylphenol may have potential effects on GABAA receptor currents .

Molecular Mechanism

It is known that 2,6-Di-sec-butylphenol can act as both an agonist and antagonist of GABAA receptor currents in a dose-dependent manner .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2,6-Di-sec-butylphenol vary with different dosages in animal models. It has been suggested that 2,6-Di-sec-butylphenol has the potential to act as an anesthetic .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Propriétés

IUPAC Name |

2,6-di(butan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGJZOULSYEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044440 | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5510-99-6, 31291-60-8 | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butylphenol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2,6-Di-sec-butylphenol?

A1: 2,6-Di-sec-butylphenol is an alkylphenol compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. While specific spectroscopic data is not available in the provided research, its structure consists of a phenol ring with two sec-butyl groups attached to the 2nd and 6th positions.

Q2: What are the known pharmacological activities of 2,6-Di-sec-butylphenol?

A2: Research indicates that 2,6-Di-sec-butylphenol exhibits anticonvulsant properties, particularly in a 6 Hz partial seizure model in mice. [] This activity appears to be related to the 2,6-di-sec-butyl phenolic configuration, which is crucial for its effectiveness. [] Additionally, 2,6-Di-sec-butylphenol has been shown to enhance the function of GABAA receptors, similar to its analog, propofol. []

Q3: How does the structure of 2,6-Di-sec-butylphenol relate to its activity?

A3: Studies comparing 2,6-Di-sec-butylphenol to other alkylphenols suggest that the 2,6-di-alkyl substitution on the phenolic ring is essential for anticonvulsant activity. Replacing the sec-butyl groups with smaller groups like methyl groups diminishes its protective effects in seizure models. [] This structure-activity relationship highlights the importance of the specific alkyl substituents for biological activity.

Q4: Has 2,6-Di-sec-butylphenol been investigated for other applications besides its pharmacological potential?

A4: Yes, 2,6-Di-sec-butylphenol has been identified as a major component in the n-hexane extract of Senna italica Mill. pods. [] This extract demonstrated potent insecticidal activity against Callosbruchus analis F., suggesting potential applications in pest control. []

Q5: Are there any known toxicity concerns associated with 2,6-Di-sec-butylphenol?

A5: While 2,6-Di-sec-butylphenol exhibits less toxicity (specifically ataxia) compared to its unsubstituted counterpart 2,6-di-sec-butylphenol, more research is needed to fully understand its safety profile. [] Further investigations are required to determine potential long-term effects and establish safe dosage ranges.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.